2,4-Dichloro-5-nitrobenzonitrile

Descripción

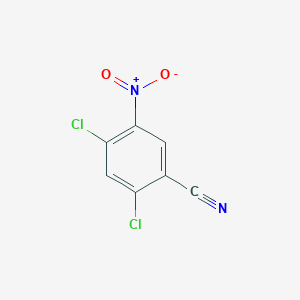

2,4-Dichloro-5-nitrobenzonitrile is a halogenated aromatic compound featuring a nitrile group (-C≡N), two chlorine atoms at the 2- and 4-positions, and a nitro group (-NO₂) at the 5-position of the benzene ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nitro and cyano groups enhance reactivity in substitution reactions, while the chlorine atoms influence solubility and stability .

Propiedades

Fórmula molecular |

C7H2Cl2N2O2 |

|---|---|

Peso molecular |

217.01 g/mol |

Nombre IUPAC |

2,4-dichloro-5-nitrobenzonitrile |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H |

Clave InChI |

KNFLXGYKLFPNOS-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C#N |

Origen del producto |

United States |

Métodos De Preparación

Comparative Analysis of Methods

Alternative Pathways

- Sandmeyer Reaction : Diazotization of 2,4-dichloro-5-nitroaniline followed by treatment with CuCN.

- Benzotrichloride Amination : React 2,4-dichloro-5-nitrobenzotrichloride with aqueous NH₃.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts are typically used.

Oxidation Reactions: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

Reduction Reactions: The major product is 2,4-dichloro-5-aminobenzonitrile.

Oxidation Reactions: Products can vary depending on the specific oxidizing agent and conditions used.

Aplicaciones Científicas De Investigación

2,4-Dichloro-5-nitrobenzonitrile has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biochemical pathways and as a tool for investigating enzyme functions.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2,4-dichloro-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it with analogs differing in substituents or functional groups. Below is a detailed analysis of key structural analogs:

Halogen-Substituted Analogs

- 2,4-Difluoro-5-nitrobenzonitrile (CAS: 1123172-88-2) Structure: Chlorine atoms replaced by fluorine at positions 2 and 3. Similarity Score: 0.95 (indicating high structural overlap) .

- Impact: Absence of the nitro group reduces electrophilicity, limiting utility in reactions requiring nitro-directed substitutions. Similarity Score: 0.86 .

Trifluoromethyl-Substituted Analogs

- 4-Nitro-2-(trifluoromethyl)benzonitrile

- Structure : Chlorine at position 2 replaced by a trifluoromethyl (-CF₃) group.

- Impact : The bulky -CF₃ group increases steric hindrance, while its strong electron-withdrawing nature enhances meta-directing effects in electrophilic substitutions.

- Applications : Used in advanced materials due to enhanced thermal stability .

Functional Group Variants

- 5-Chloro-4-fluoro-2-nitrobenzoic Acid (CAS: 138762-97-7)

Comparative Data Table

Key Research Findings

- Reactivity: The nitro group in this compound facilitates nucleophilic aromatic substitution (SNAr) at positions ortho and para to itself, a property less pronounced in fluorine-substituted analogs due to reduced leaving-group ability .

- Solubility : Chlorine atoms impart lower solubility in polar solvents compared to trifluoromethyl derivatives, which exhibit better miscibility in organic phases .

- Biological Activity : Nitrile-containing analogs show higher bioactivity in agrochemical applications than carboxylic acid derivatives, likely due to membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.